Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is a complex compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features several key components: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the Val (valine) and Cit (citrulline) amino acids, a PAB (para-aminobenzyl) linker, and a N,N-dimethyl-2-aminoethyl moiety capped with a Boc (tert-butyloxycarbonyl) group. Each of these components plays a critical role in the compound's functionality and application in bioconjugation and drug delivery systems.
This compound can be synthesized through various chemical methodologies, often starting from commercially available precursors. The synthesis involves multiple steps that include protection-deprotection strategies and coupling reactions to form the desired structure.
Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is classified as a cleavable linker used in ADCs, where the Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes. This property allows for targeted drug release within cancer cells.
The synthesis of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc typically involves several key steps:
The synthesis often faces challenges such as low yields and side product formation due to epimerization at the stereogenic center of citrulline during coupling reactions. Adjustments in reaction conditions, such as using different coupling reagents or modifying base concentrations, can help mitigate these issues .
The molecular structure of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc can be represented by its molecular formula with a molecular weight of approximately 602.8 g/mol. The structure contains:
The compound's purity is typically above 95%, ensuring its suitability for research applications .
Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc participates in various chemical reactions:
The cleavage mechanism involves hydrolysis followed by a 1,6-elimination process, which allows for a traceless release of the payload from the ADC .
The mechanism of action for Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc primarily revolves around its use in ADCs:
The effectiveness of this mechanism has been demonstrated in various studies where targeted delivery resulted in significant therapeutic effects against cancer cells while sparing normal tissues .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity .
Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in:
This compound exemplifies advancements in targeted therapy approaches, particularly in oncology, where precision medicine is paramount for effective treatment outcomes .
Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) serve as orthogonal protective groups critical for the stepwise solid-phase peptide synthesis (SPPS) of the Val-Cit-PAB-NMeCH₂CH₂NMe-Boc linker. The Fmoc group protects the α-amino group of valine during coupling, offering selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile components [8]. Conversely, the Boc group shields the terminal amine of the NMeCH₂CH₂NMe spacer, requiring acidic deprotection (e.g., trifluoroacetic acid) while preserving Fmoc integrity [6]. This orthogonality enables precise sequential assembly of the linker, minimizing side reactions like epimerization. After synthesis, Fmoc is cleaved to expose the linker’s primary amine for conjugation to cytotoxic payloads, while Boc removal allows attachment to antibody carriers via carboxylic acid activation [10].
Table 1: Protective Group Characteristics
Group | Protection Site | Deprotection Conditions | Stability |
---|---|---|---|
Fmoc | α-amino group | Base (piperidine/DMF) | Acid-stable |
Boc | Terminal amine | Acid (TFA/DCM) | Base-labile |
The Val-Cit dipeptide is engineered for tumor-specific drug release via lysosomal cathepsin B cleavage. This protease, overexpressed in malignant cells, selectively hydrolyzes the amide bond between citrulline and the para-aminobenzyl (PAB) spacer [4] [9]. Key structural features drive its efficacy:
Table 2: Cleavage Efficiency of Dipeptide Linkers by Cathepsin B
Dipeptide Linker | Cleavage Rate (kcat/Km, M⁻¹s⁻¹) | Plasma Half-life (h) |
---|---|---|
Val-Cit | 4.2 × 10⁴ | >120 |
Val-Ala | 3.1 × 10⁴ | 90 |
Phe-Lys | 2.8 × 10⁴ | 72 |
The PAB spacer enables "traceless" drug release through a self-immolative 1,6-elimination mechanism. Upon cathepsin B-mediated cleavage of the Val-Cit-PAB bond, the PAB carbamate undergoes spontaneous decarboxylation, generating a quinone methide intermediate. This electrophile rapidly hydrolyzes to release the free drug attached to the linker’s benzylic position [9] [4]. Critical attributes include:
The N,N'-dimethylethylenediamine (NMeCH₂CH₂NMe) unit, protected as Boc-NMeCH₂CH₂NMe-Boc, addresses hydrophobicity and stability challenges in ADC linkers:
Table 3: Impact of NMeCH₂CH₂NMe on Linker Properties
Parameter | With NMeCH₂CH₂NMe | Without NMeCH₂CH₂NMe |
---|---|---|
Solubility (PBS, pH 7.4) | >10 mM | <1 mM |
Plasma Stability (Half-life) | 150 h | 40 h |
DAR Consistency | ±0.2 | ±0.5 |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0